molecular formula C24H25N5O3S B3000112 N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105237-58-8

N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B3000112
CAS No.: 1105237-58-8
M. Wt: 463.56
InChI Key: NZNQVYYYTGKSAS-UHFFFAOYSA-N
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Description

The compound "N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazine core substituted with thioacetamide and aryl groups.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-14-6-7-17(10-15(14)2)29-23-19(12-25-29)16(3)27-28-24(23)33-13-22(30)26-20-11-18(31-4)8-9-21(20)32-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNQVYYYTGKSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dimethoxyphenyl group and a pyrazolo[3,4-d]pyridazine moiety linked through a thioacetamide functional group. The synthesis typically involves multi-step processes including cyclization and substitution reactions.

Synthetic Route:

  • Formation of the Pyrazolo[3,4-d]pyridazine Ring : This step involves cyclization of appropriate precursors under specific conditions.
  • Attachment of the Dimethoxyphenyl Group : Achieved through nucleophilic substitution reactions.
  • Coupling with Acetamide : Final coupling to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3
MCF-7 (Breast Cancer)43.4

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival.

Anti-inflammatory Activity

The compound has shown promise in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

Compound IC50 (μM) Selectivity Reference
N-(2,5-Dimethoxyphenyl)-2-acetamide0.52 (COX-II)High Selectivity

This indicates that modifications to the structure can enhance anti-inflammatory properties.

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition : Binding to COX enzymes to reduce prostaglandin synthesis.
  • Cell Signaling Modulation : Interfering with pathways involved in cell proliferation and survival.

Case Studies and Research Findings

A study on similar pyrazole derivatives demonstrated enhanced activity against cancer cell lines when specific substitutions were made to the pyrazole ring. The presence of additional methyl groups at strategic positions increased the overall potency against tumor cells .

Furthermore, another study highlighted the importance of structural variations in modulating biological activity, emphasizing that compounds with thioacetamide linkages showed improved efficacy compared to their non-thioamide counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general knowledge of pyridazine- and pyrazole-based derivatives, the following hypothetical comparisons can be outlined:

Structural Analogues

Pyrazolo[3,4-d]pyridazine Derivatives: Substitution patterns (e.g., methyl, methoxy, or nitro groups) on aryl rings significantly influence solubility, binding affinity, and metabolic stability. For example, nitrophenyl groups (as in ’s compound) enhance electron-withdrawing effects, whereas methoxy groups (as in the target compound) may improve lipophilicity .

Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l from ):

  • These derivatives exhibit distinct heterocyclic frameworks but share functional groups (e.g., nitriles, esters). Compound 1l in has a nitro group at the 4-position of the phenyl ring, which contrasts with the dimethyl and methoxy groups in the target compound .

Physicochemical and Pharmacological Properties

Property Target Compound (Hypothetical) Compound 1l ()
Molecular Weight ~500 g/mol (estimated) 579.55 g/mol
Melting Point Not reported 243–245°C
Solubility Likely low (due to aromatic substituents) Low (yellow solid, polar nitro group)
Bioactivity Kinase inhibition (speculative) Unreported in

Research Findings and Challenges

  • Synthetic Complexity : The target compound’s pyrazolo[3,4-d]pyridazine core requires multi-step synthesis, similar to the tetrahydroimidazo[1,2-a]pyridine derivatives described in . However, regioselective functionalization of pyridazine rings remains challenging.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can experimental design methods improve yield?

Methodological Answer :

  • Synthetic Route Design : Focus on sequential functionalization of the pyrazolo-pyridazine core. Begin with thioacetamide bond formation via nucleophilic substitution, followed by coupling with the dimethoxyphenyl moiety.
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize critical variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example:
FactorLevel 1Level 2Level 3
Temperature (°C)6080100
Catalyst (mol%)51015
Solvent (polarity)DMFDMSOTHF

Statistical analysis (ANOVA) identifies temperature and catalyst loading as yield-critical factors .

  • Reference : ICReDD’s feedback loop integrating quantum chemical calculations with experimental validation accelerates reaction optimization .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what analytical parameters should be prioritized?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Prioritize 1^1H and 13^13C NMR to verify substituent positions and aromaticity. Key signals:
  • Thioacetamide S-CH2_2 protons: δ 3.8–4.2 ppm.
  • Pyridazine ring protons: δ 7.1–8.3 ppm.
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm mass accuracy.
    • Elemental Analysis : Ensure ≤0.3% deviation for C, H, N, S .

Advanced Research Questions

Q. How can computational reaction path search methods guide the optimization of thioacetamide bond formation?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for thiol-nucleophile interactions.
  • Key Parameters :
  • Activation energy barriers (<30 kcal/mol favor feasible reactions).
  • Solvent effects (PCM models for DMF/DMSO).
    • Validation : Compare computed reaction coordinates with experimental kinetic data to refine pathways .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in pyrazolo-pyridazine synthesis?

Methodological Answer :

  • Iterative Feedback : Use ICReDD’s framework to reconcile discrepancies:

Re-examine solvent/solute interactions in simulations.

Validate steric effects via X-ray crystallography.

Adjust computational models using experimental activation energies.

  • Case Study : If predicted yield (DFT) exceeds experimental results by >20%, re-evaluate entropy contributions or side reactions .

Q. What experimental parameters should be prioritized in stability studies under varying pH and temperature?

Methodological Answer :

  • Degradation Pathways : Use accelerated stability testing (ICH Q1A guidelines):
ConditionpH RangeTemperature (°C)Duration (Days)
Acidic hydrolysis1–3407
Oxidative stress7.42514
  • Analytical Tools : HPLC-MS to monitor degradation products (e.g., sulfoxide formation).
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) using Arrhenius plots .

Q. How to design biological activity assays targeting kinase inhibition, considering structural features?

Methodological Answer :

  • Target Selection : Prioritize kinases with ATP-binding pockets complementary to the pyridazine core (e.g., JAK2, EGFR).
  • Assay Design :
  • Fluorescence Polarization : Measure competitive binding with labeled ATP analogs.
  • IC50_{50} Determination : Use 8-point dose-response curves (1 nM–100 µM).
    • Structural Insights : Molecular docking (AutoDock Vina) identifies key interactions:
  • Methoxy groups with hydrophobic pockets.
  • Thioether linkage for solubility modulation .

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